4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde
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Overview
Description
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both imidazole and thiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by heating a mixture of acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine.
Coupling of Imidazole and Thiazole Rings: The final step involves coupling the imidazole and thiazole rings through a nucleophilic substitution reaction, where the imidazole ring is reacted with a thiazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carboxylic acid.
Reduction: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the methyl group on the imidazole ring.
2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the chlorine atom on the thiazole ring.
4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole: Lacks the aldehyde group.
Uniqueness
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
914348-72-4 |
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Molecular Formula |
C8H6ClN3OS2 |
Molecular Weight |
259.7 g/mol |
IUPAC Name |
4-chloro-2-(1-methylimidazol-2-yl)sulfanyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3OS2/c1-12-3-2-10-7(12)15-8-11-6(9)5(4-13)14-8/h2-4H,1H3 |
InChI Key |
PVWNQKCCJBEDBC-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl |
Canonical SMILES |
CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
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